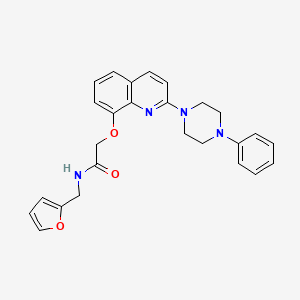
N-(furan-2-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(furan-2-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan moiety, a quinoline derivative, and a piperazine group. Its molecular formula is C26H26N4O3, with a molecular weight of 442.5 g/mol . The structural diversity provided by these functional groups contributes to its biological interactions.
The biological activity of this compound is thought to involve:
1. Interaction with Molecular Targets:
- The compound may interact with various enzymes and receptors, modulating their activity and influencing cellular pathways .
2. Pathway Modulation:
- It potentially affects signaling pathways related to inflammation and cancer, similar to other compounds in its class .
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. The compound has been evaluated against various bacterial strains, showing promising results that suggest it could serve as a lead compound for developing new antibacterial agents .
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties. For instance, derivatives of furan and quinoline have been linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests that this compound may also possess such effects.
Anticancer Activity
Preliminary studies indicate potential anticancer activity. Compounds with similar structures have shown efficacy against various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer). For example, related quinoline derivatives have been reported to inhibit cell proliferation with IC50 values ranging from 0.01 µM to 42.30 µM .
In Vitro Studies
In vitro evaluations have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 5.0 | Inhibition of proliferation |
| SF268 | 12.50 | Cytotoxicity |
| NCI-H460 | 42.30 | Growth inhibition |
These findings underscore the potential for further development as an anticancer agent .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-25(27-18-22-9-5-17-32-22)19-33-23-10-4-6-20-11-12-24(28-26(20)23)30-15-13-29(14-16-30)21-7-2-1-3-8-21/h1-12,17H,13-16,18-19H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCDWZYROKIOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CO5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














